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m-PEG9-acid

PROTAC linker ADC spacer PEG linker optimization

m-PEG9-acid is a monodisperse (PDI=1.00) PEG linker providing exact stoichiometric control over polydisperse PEGs. Its 9 ethylene oxide units (XLogP3-AA=-1.6, 27 rotatable bonds, estimated extended length ~31.5–34.2 Å) bridge the critical optimization gap between m-PEG8 (XLogP3-AA=-1.5) and m-PEG10 (XLogP3-AA=-1.8) for PROTAC ternary complex fine-tuning. Terminal propionic acid enables stable amide conjugation with EDC/HATU. Superior for ADC hydrophilicity modulation (tPSA=120 Ų) and SPR biosensor development. ≥98% purity ensures batch-to-batch reproducibility.

Molecular Formula C20H40O11
Molecular Weight 456.5 g/mol
Cat. No. B1193056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG9-acid
Synonymsm-PEG9-acid
Molecular FormulaC20H40O11
Molecular Weight456.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H40O11/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-19-18-30-15-14-28-11-10-26-7-6-24-3-2-20(21)22/h2-19H2,1H3,(H,21,22)
InChIKeyHVDSDOIAPZITDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG9-acid Chemical Identity and Core Physicochemical Properties for Procurement


m-PEG9-acid (CAS 2576495-35-5; also denoted mPEG8-propionic acid or HO-PEG9-CH2CH2COOH) is a discrete, monodisperse polyethylene glycol derivative featuring a terminal methoxy cap (-CH3) and a terminal propionic acid moiety (-CH2CH2COOH) linked through nine ethylene oxide repeat units . The compound has a molecular formula of C20H40O11 and a monoisotopic mass of 456.257 Da [1]. Computed physicochemical properties include an XLogP3-AA partition coefficient of -1.6, a topological polar surface area (tPSA) of 120 Ų, and a rotatable bond count of 27 [1]. The terminal carboxylic acid enables stable amide bond formation with primary amines upon activation with coupling reagents (e.g., EDC/HATU), while the PEG9 spacer confers aqueous solubility and steric flexibility to conjugated constructs . As a non-cleavable linker, m-PEG9-acid serves as a foundational building block in PROTAC synthesis and bioconjugation workflows [2].

Why m-PEG9-acid Cannot Be Indiscriminately Substituted with m-PEG8-acid or m-PEG10-acid


While m-PEG8-acid, m-PEG9-acid, and m-PEG10-acid all belong to the monodisperse methoxy-PEG-acid linker family and share terminal carboxylic acid functionality, their substitution is not functionally equivalent in PROTAC or bioconjugation applications. Each incremental ethylene glycol unit alters three critical molecular parameters: linker length, aqueous solubility (reflected in XLogP3-AA), and spatial flexibility (rotatable bond count) [1]. Systematic variation of PEG linker length directly modulates the degradation efficiency of PROTAC constructs by altering the spatial orientation of the E3 ligase–target protein ternary complex; an optimal linker length exists for a given ligand pair, and deviations can reduce or abrogate target degradation . Additionally, the hydrophilic–lipophilic balance shifts measurably across the series, impacting conjugate solubility and aggregation propensity . Consequently, procurement decisions must be based on specific quantitative parameters that distinguish m-PEG9-acid from its immediate homologs.

Quantitative Differentiation of m-PEG9-acid from m-PEG8-acid and m-PEG10-acid


Chain Length and Molecular Weight: m-PEG9-acid Occupies an Intermediate Spacer Regime

m-PEG9-acid possesses 9 ethylene glycol (EG) repeat units, yielding a molecular weight of 456.5 Da [1]. This positions it precisely between m-PEG8-acid (8 EG units, 412.5 Da) and m-PEG10-acid (10 EG units, 500.6 Da) [2]. The corresponding linear end-to-end distance increases by approximately 3.5–3.8 Å per EG unit, resulting in an estimated fully extended length of ~31.5–34.2 Å for the PEG9 spacer versus ~28–30.4 Å for PEG8 and ~35–38 Å for PEG10 [3]. This incremental length difference is critical because PROTAC linker length optimization is empirical and target-pair specific; studies indicate that the optimal linker length varies from 12-carbon to over 20-carbon equivalents, and PEG-based linkers within the 8–12 unit range are frequently employed for screening [4].

PROTAC linker ADC spacer PEG linker optimization

Hydrophilicity Gradient: XLogP3-AA Partition Coefficient Quantifies Systematic Solubility Trend

The computed XLogP3-AA partition coefficient for m-PEG9-acid is -1.6, indicating moderate hydrophilicity [1]. This value lies intermediate between m-PEG8-acid (XLogP3-AA = -1.5) and m-PEG10-acid (XLogP3-AA = -1.8), establishing a quantitative hydrophilicity gradient of approximately -0.1 to -0.15 per additional EG unit across this series [2]. The topological polar surface area (tPSA) follows an analogous progression: m-PEG8-acid = 111 Ų; m-PEG9-acid = 120 Ų; m-PEG10-acid = 130 Ų [2]. Lower XLogP3-AA values correlate with enhanced aqueous solubility, which is essential for reducing hydrophobic aggregation of drug conjugates, particularly when the payload or targeting ligand exhibits inherent hydrophobicity .

Aqueous solubility Drug conjugate solubility LogP optimization

Rotatable Bond Count and Conformational Flexibility: PEG9 Offers 27 Degrees of Rotational Freedom

The rotatable bond count of m-PEG9-acid is 27, providing 3 additional rotatable bonds compared to m-PEG8-acid (24 bonds) and 3 fewer than m-PEG10-acid (30 bonds) [1]. Each additional rotatable bond increases conformational sampling space exponentially, directly impacting the entropic cost of ternary complex formation in PROTAC-mediated degradation. Optimal PROTAC linker flexibility balances sufficient conformational freedom to permit induced proximity of E3 ligase and target protein against excessive entropy that destabilizes the ternary complex [2]. The 27 rotatable bonds of m-PEG9-acid represent an intermediate flexibility that may favor productive ternary complex geometry for certain target pairs relative to the more constrained PEG8 or more flexible PEG10 linkers .

Linker flexibility Ternary complex formation Conformational entropy

Monodispersity and Terminal Acid Functionality: Differentiated from Heterobifunctional and Polydisperse Alternatives

m-PEG9-acid is a monodisperse, single-functional (terminal carboxylic acid only) PEG derivative, distinguishing it from both polydisperse commercial PEGs (which exhibit molecular weight distributions) and heterobifunctional linkers (e.g., NH2-PEG9-acid, Mal-amido-PEG9-acid) that contain two distinct reactive termini [1]. The monodispersity of m-PEG9-acid ensures batch-to-batch reproducibility in conjugate stoichiometry, which is critical for analytical characterization and regulatory compliance in preclinical development [2]. Unlike heterobifunctional analogs such as NH2-PEG9-acid (which requires orthogonal protection strategies), m-PEG9-acid is deployed as a terminal capping or chain-extension reagent where a single conjugation point is desired . This simplification eliminates the need for protecting group manipulations and reduces the risk of undesired cross-linking side reactions.

Monodisperse PEG Non-cleavable linker Amide conjugation

Purity Specifications and Storage Stability: Commercial Availability with Defined Quality Metrics

Commercially available m-PEG9-acid is supplied with purity specifications of ≥95% or ≥98% depending on vendor, with recommended storage at -20°C for long-term stability . Stock solutions prepared in organic solvents (DMSO, DMF, DCM, chloroform) are recommended for storage at -80°C for up to 2 years, whereas storage at -20°C is advised for use within 1 month [1]. These specifications are comparable to those of m-PEG8-acid (purity ≥98%, -20°C storage) and m-PEG10-acid (purity 98%, -20°C storage) , indicating that the 9-unit homolog does not exhibit differential chemical stability or degradation liability relative to its immediate neighbors. This parity in stability profiles means that procurement decisions can be driven primarily by the functional and physicochemical differentiation parameters detailed above rather than by stability concerns.

Reagent purity Storage stability Quality control

Research and Industrial Applications of m-PEG9-acid Driven by Quantitative Differentiation


PROTAC Linker Screening and Lead Optimization

In PROTAC development, empirical linker length optimization is essential for achieving efficient target degradation. m-PEG9-acid provides a 9-unit PEG spacer (estimated extended length ~31.5–34.2 Å) that serves as a discrete screening point between 8-unit and 10-unit homologs. The intermediate hydrophilicity (XLogP3-AA = -1.6) and 27 rotatable bonds offer a distinct conformational sampling space that may yield optimal ternary complex formation for specific E3 ligase–target protein pairs [1]. Systematic variation of PEG linker length using monodisperse m-PEG8-, m-PEG9-, and m-PEG10-acid building blocks enables rapid identification of the optimal spacer for degradation efficiency .

Hydrophobic Payload Solubilization in ADC and Small-Molecule Conjugates

For antibody-drug conjugates (ADCs) or small-molecule drug conjugates bearing hydrophobic payloads, m-PEG9-acid provides a calibrated hydrophilicity (XLogP3-AA = -1.6; tPSA = 120 Ų) that balances solubility enhancement against potential membrane permeability reduction. This intermediate hydrophilicity profile is particularly relevant when m-PEG8-acid (XLogP3-AA = -1.5) provides insufficient solubilization to prevent aggregation, while m-PEG10-acid (XLogP3-AA = -1.8) may excessively increase polarity, potentially impeding cellular uptake [2]. The 9-unit spacer length also minimizes steric interference with target binding while providing adequate distance to accommodate bulky payloads .

Monodisperse PEG Capping for Reproducible Bioconjugate Analytics

In applications requiring rigorous analytical characterization (e.g., regulatory-facing preclinical studies, quality control of bioconjugates), the monodispersity of m-PEG9-acid (PDI = 1.00) ensures exact stoichiometric control and eliminates the molecular weight distribution inherent to polydisperse PEG reagents [3]. This attribute enables precise mass spectrometry characterization of conjugates and ensures batch-to-batch reproducibility in functional assays. m-PEG9-acid is employed as a terminal capping reagent where a single stable amide linkage is required, simplifying purification workflows by eliminating side reactions associated with heterobifunctional linkers [4].

Spacer Optimization for Surface Functionalization and Biosensor Development

In surface plasmon resonance (SPR) biosensor development and nanoparticle functionalization, linker length directly influences probe accessibility and assay sensitivity. m-PEG9-acid, with its 27 rotatable bonds and estimated extended length of ~31.5–34.2 Å, provides an intermediate spacer that may reduce steric hindrance between immobilized ligands and analyte molecules compared to shorter PEG8 constructs, while avoiding the potential signal attenuation associated with excessive spacer length in PEG10 or longer constructs . The terminal carboxylic acid enables covalent attachment to amine-functionalized surfaces via standard EDC/NHS chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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